molecular formula C8H10N2O B12860676 2-(1H-Pyrrol-2-yl)-5,6-dihydro-2H-1,3-oxazine

2-(1H-Pyrrol-2-yl)-5,6-dihydro-2H-1,3-oxazine

Cat. No.: B12860676
M. Wt: 150.18 g/mol
InChI Key: IAIHYODYDITHKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-Pyrrol-2-yl)-5,6-dihydro-2H-1,3-oxazine is an organic compound that features a pyrrole ring fused with an oxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Pyrrol-2-yl)-5,6-dihydro-2H-1,3-oxazine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Paal-Knorr synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalyst such as iron(III) chloride . This reaction proceeds under mild conditions and yields the desired pyrrole derivatives in good to excellent yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the selection of solvents and catalysts that are environmentally friendly and cost-effective is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(1H-Pyrrol-2-yl)-5,6-dihydro-2H-1,3-oxazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane (CH2Cl2)

    Reduction: Sodium borohydride in ethanol

    Substitution: Alkyl halides in the presence of a base such as potassium carbonate (K2CO3)

Major Products Formed

    Oxidation: N-oxide derivatives

    Reduction: Reduced pyrrole derivatives

    Substitution: N-substituted pyrrole derivatives

Scientific Research Applications

2-(1H-Pyrrol-2-yl)-5,6-dihydro-2H-1,3-oxazine has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(1H-Pyrrol-2-yl)-5,6-dihydro-2H-1,3-oxazine exerts its effects involves its interaction with molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to form complexes with metal ions, which can disrupt microbial cell function . Additionally, its reactivity with electrophiles and nucleophiles allows it to participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-Pyrrol-2-yl)-5,6-dihydro-2H-1,3-oxazine is unique due to its fused ring structure, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

2-(1H-pyrrol-2-yl)-5,6-dihydro-2H-1,3-oxazine

InChI

InChI=1S/C8H10N2O/c1-3-7(9-4-1)8-10-5-2-6-11-8/h1,3-5,8-9H,2,6H2

InChI Key

IAIHYODYDITHKJ-UHFFFAOYSA-N

Canonical SMILES

C1COC(N=C1)C2=CC=CN2

Origin of Product

United States

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